- Discovery of the cancer cell selective dual acting anti-cancer agent (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131), European Journal of Medicinal Chemistry, 2018, 156, 344-367

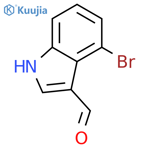

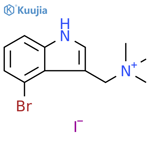

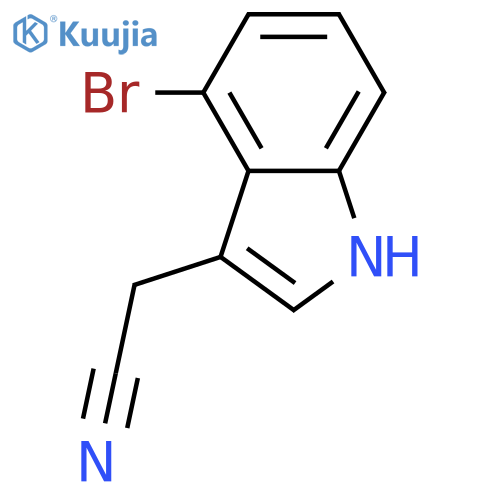

Cas no 89245-35-2 (2-(4-Bromo-1H-indol-3-yl)acetonitrile)

89245-35-2 structure

Nome do Produto:2-(4-Bromo-1H-indol-3-yl)acetonitrile

2-(4-Bromo-1H-indol-3-yl)acetonitrile Propriedades químicas e físicas

Nomes e Identificadores

-

- 1H-Indole-3-acetonitrile,4-bromo-

- 2-(4-Bromo-3-indolyl)acetonitrile

- 2-(4-bromo-1H-indol-3-yl)acetonitrile

- 4-bromo-1H-Indole-3-acetonitrile

- (4-Bromo-1H-indol-3-yl)-acetonitrile

- (4-bromoindol-3-yl)acetonitrile

- 1H-Indole-3-acetonitrile,4-bromo

- 4-bromo-3-indoleacetonitrile

- 4-bromoindole-3-acetonitrile

- 1H-Indole-3-acetonitrile, 4-bromo-

- (4-Bromo-1H-indol-3-yl)acetonitrile

- 5224AJ

- FCH1394884

- TRA0067107

- AK208983

- 4-Bromo-1H-indole-3-acetonitrile (ACI)

- Z1269165311

- MFCD09880076

- AC1409

- DTXSID10452213

- SY031154

- SCHEMBL3563873

- AKOS017553040

- EN300-118528

- DB-019432

- 89245-35-2

- DS-10183

- 2-(4-Bromo-1H-indol-3-yl)acetonitrile

-

- MDL: MFCD09880076

- Inchi: 1S/C10H7BrN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2

- Chave InChI: CGFUOBNYUICDPH-UHFFFAOYSA-N

- SMILES: N#CCC1C2C(=CC=CC=2Br)NC=1

Propriedades Computadas

- Massa Exacta: 233.97900

- Massa monoisotópica: 233.97926g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 1

- Complexidade: 232

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- XLogP3: 2.4

- Superfície polar topológica: 39.6

- Contagem de Tautomeros: nothing

Propriedades Experimentais

- Densidade: 1.629

- Ponto de ebulição: 427.5℃/760mmHg

- Ponto de Flash: 212.3°C

- Índice de Refracção: 1.698

- PSA: 39.58000

- LogP: 2.99648

2-(4-Bromo-1H-indol-3-yl)acetonitrile Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H315-H319-H335

- Declaração de Advertência: P261-P305+P351+P338

- Condição de armazenamento:Sealed in dry,2-8°C

2-(4-Bromo-1H-indol-3-yl)acetonitrile Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(4-Bromo-1H-indol-3-yl)acetonitrile Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031154-1g |

2-(4-Bromo-3-indolyl)acetonitrile |

89245-35-2 | ≥95% | 1g |

¥323.00 | 2024-07-09 | |

| Enamine | EN300-118528-0.1g |

2-(4-bromo-1H-indol-3-yl)acetonitrile |

89245-35-2 | 95.0% | 0.1g |

$21.0 | 2025-02-21 | |

| Enamine | EN300-118528-0.5g |

2-(4-bromo-1H-indol-3-yl)acetonitrile |

89245-35-2 | 95.0% | 0.5g |

$48.0 | 2025-02-21 | |

| Ambeed | A260864-1g |

2-(4-Bromo-3-indolyl)acetonitrile |

89245-35-2 | 95% | 1g |

$48.0 | 2024-04-15 | |

| abcr | AB492587-1 g |

2-(4-Bromo-3-indolyl)acetonitrile; . |

89245-35-2 | 1g |

€175.30 | 2022-07-29 | ||

| abcr | AB492587-250 mg |

2-(4-Bromo-3-indolyl)acetonitrile; . |

89245-35-2 | 250MG |

€106.70 | 2022-07-29 | ||

| Chemenu | CM235997-1g |

2-(4-Bromo-3-indolyl)acetonitrile |

89245-35-2 | 95% | 1g |

$87 | 2023-02-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JF621-250mg |

2-(4-Bromo-1H-indol-3-yl)acetonitrile |

89245-35-2 | 95+% | 250mg |

275CNY | 2021-05-08 | |

| Enamine | EN300-118528-5.0g |

2-(4-bromo-1H-indol-3-yl)acetonitrile |

89245-35-2 | 95.0% | 5.0g |

$222.0 | 2025-02-21 | |

| Cooke Chemical | BD3278245-5g |

2-(4-Bromo-3-indolyl)acetonitrile |

89245-35-2 | 95% | 5g |

RMB 1696.80 | 2025-02-21 |

2-(4-Bromo-1H-indol-3-yl)acetonitrile Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Formamide , Sodium borohydride Solvents: Methanol ; 15 min, rt

1.2 16 h, 55 °C

1.3 Reagents: Sodium chloride Catalysts: Sodium hydroxide Solvents: Water

1.2 16 h, 55 °C

1.3 Reagents: Sodium chloride Catalysts: Sodium hydroxide Solvents: Water

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Acetic acid , Dimethylamine Solvents: Water ; 20 h, rt

Referência

- Seco-C/D Ring Analogues of Ergot Alkaloids. Synthesis via Intramolecular Heck and Ring-Closing Metathesis Reactions, Organic Letters, 2003, 5(19), 3519-3521

Método de produção 3

Condições de reacção

1.1 Reagents: Dimethylamine

1.2 Solvents: Dimethylformamide , Water

1.2 Solvents: Dimethylformamide , Water

Referência

- Applications of Vinylogous Mannich Reactions. Total Syntheses of the Ergot Alkaloids Rugulovasines A and B and Setoclavine, Journal of the American Chemical Society, 2001, 123(25), 5918-5924

Método de produção 4

Condições de reacção

1.1 Solvents: Dimethylformamide , Water

Referência

- The chemistry of indoles. XXIV. Syntheses of 3-indoleacetic acid and 3-indoleacetonitrile having a halo group and a carbon functional group at the 4-position, Chemical & Pharmaceutical Bulletin, 1985, 33(9), 3696-708

Método de produção 5

Condições de reacção

1.1 Solvents: Acetic acid , Acetonitrile ; 3 h, rt; 1 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Water ; rt

1.3 Reagents: Methyl iodide Solvents: Ethanol ; 18 h, rt

1.4 Solvents: Dimethylformamide , Water ; 4 h, 70 °C

1.2 Reagents: Potassium hydroxide Solvents: Water ; rt

1.3 Reagents: Methyl iodide Solvents: Ethanol ; 18 h, rt

1.4 Solvents: Dimethylformamide , Water ; 4 h, 70 °C

Referência

- Asymmetric Dearomatizing Fluoroamidation of Indole Derivatives with Dianionic Phase-Transfer Catalyst, Organic Letters, 2020, 22(14), 5656-5660

Método de produção 6

Condições de reacção

Referência

- Influences of halogen atoms on indole-3-acetonitrile (IAN): Crystal structure and Hirshfeld surfaces analysis, Journal of Molecular Structure, 2014, 1076, 679-686

2-(4-Bromo-1H-indol-3-yl)acetonitrile Raw materials

- 4-Bromogramine

- 1H-Indole-3-methanaminium, 4-bromo-N,N,N-trimethyl-, iodide (1:1)

- 4-Bromo-1H-indole

- N,N-Dimethylmethyleneiminium Iodide

- 4-bromo-3-formylindole

2-(4-Bromo-1H-indol-3-yl)acetonitrile Preparation Products

2-(4-Bromo-1H-indol-3-yl)acetonitrile Literatura Relacionada

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

89245-35-2 (2-(4-Bromo-1H-indol-3-yl)acetonitrile) Produtos relacionados

- 170698-88-1(Hexa-dodecyl-hexa-peri-hexabenzocoronene)

- 1378757-79-9(6-(4-Methyl-1,4-diazepan-1-yl)picolinonitrile)

- 843619-25-0(1H-INDOLE-2-CARBOXYLIC ACID,5-FORMYL-,METHYL ESTER)

- 35743-28-3(2-Chloro-4-nitrophenyl a-D-fucopyranoside)

- 477856-32-9(7-Chloro-N-(3,4-dichlorophenyl)quinazolin-4-amine)

- 2228625-34-9(1-amino-3-(4-bromo-5-chlorothiophen-2-yl)propan-2-ol)

- 116936-66-4(2,3-dimethyl-2-phenylbutanal)

- 2680698-01-3(benzyl 4-4-(propan-2-yl)benzoylpiperidine-1-carboxylate)

- 147700-58-1(trans-3,5-Difluorocinnamic Acid)

- 2097952-69-5(1-(3-Azidoazetidin-1-yl)-2-phenylpropan-1-one)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:89245-35-2)2-(4-Bromo-1H-indol-3-yl)acetonitrile

Pureza:99%

Quantidade:5g

Preço ($):157.0